tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate
Description
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(3-phenyl-2-piperidin-4-ylpropyl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-17(16-9-11-20-12-10-16)13-15-7-5-4-6-8-15/h4-8,16-17,20H,9-14H2,1-3H3,(H,21,22) |
InChI Key |
JKZANDMDQIWQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Step 2: Reductive Amination
- Reagents :
- 3-Phenylpropan-2-one, piperidin-4-ylamine, sodium triacetoxyborohydride (STAB), dichloroethane (DCE).
- Conditions :
- Mechanism :
- The ketone reacts with piperidin-4-ylamine to form an imine intermediate, reduced to the secondary amine.
Step 3: Boc Protection
- Reagents :
- Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).
- Conditions :
- Yield : ~65–75% after purification (silica gel chromatography).
Alkylation Route
Step 1: Synthesis of 3-Phenyl-2-bromopropane
- Procedure :
- Challenges :
- Requires careful control to avoid polybromination.
Step 2: Alkylation of Piperidin-4-ylamine
- Reagents :
- 3-Phenyl-2-bromopropane, piperidin-4-ylamine, DIPEA, DMF.
- Conditions :
- Mechanism :
- SN2 displacement of bromide by the amine, forming the tertiary amine.
Step 2: Activation and Coupling
- Reagents :
- HATU, DIPEA, DMF.
- Conditions :
Step 3: Reduction and Protection
- Reduction :
- Use LiAlH₄ or BH₃·THF to reduce amide to amine.
- Boc Protection :
- As above.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive Amination | High atom economy, fewer steps | Ketone synthesis challenging | 65–75% |
| Alkylation | Straightforward alkylation | Over-alkylation risks, low yield | 50–60% |
| Coupling Reaction | High purity, scalable | Multi-step, costlier reagents | 60–70% |
Optimization and Scalability
- Catalytic Hydrogenation :
- Solvent Choice :
- Purification :
- Reverse-phase chromatography (C18 column) enhances purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the phenyl group or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced phenyl or piperidine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for amines in organic synthesis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- Compound A: tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate () Key Differences: Incorporates a 2-methylpiperidine group and a hydroxy-carbamoylphenyl substituent.
- Compound B: tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate () Key Differences: Replaces the phenyl group with a 5-chloro-benzimidazolone ring. The chloro group enhances electrophilicity and metabolic stability .
Modifications in the Alkyl Chain
- Compound C: tert-Butyl N-[(1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)piperidin-4-yl)methyl]carbamate () Key Differences: Features a polyethylene glycol (PEG)-like chain with an aminoethoxy terminus. Implications: The PEG chain improves aqueous solubility, making it advantageous for drug formulations. The amino group allows conjugation, useful in prodrug design .
- Compound D: tert-Butyl N-[2-methyl-2-(piperidin-4-yl)propyl]carbamate () Key Differences: Branched 2-methylpropyl chain.
Aromatic and Heterocyclic Modifications
Compound E : tert-Butyl ((1-(3-([1,1′-Biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl)carbamate ()
- Compound F: tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate () Key Differences: Phenoxypyrimidinyl and methylsulfonyl groups. Implications: The sulfonyl group strengthens hydrogen bonding, while the pyrimidine ring may engage in base-pair-like interactions, useful in kinase inhibitors .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound E | Compound F |
|---|---|---|---|---|---|
| Molecular Weight | ~290-300* | ~350-400* | 510.03 | 448.5 | 448.5 |
| Solubility | Moderate (phenyl) | High (hydroxy) | Low (benzimidazolone) | Moderate (biphenyl) | Low (sulfonyl) |
| Stability | High (Boc) | Moderate | High | High | High |
*Estimated based on structural analogs due to incomplete data in evidence.
- Compounds with hydrophilic groups (e.g., hydroxy in Compound A, PEG in Compound C) exhibit improved solubility. Lipophilic groups (e.g., biphenyl in Compound E) enhance membrane permeability but may reduce bioavailability .
Biological Activity
Overview
Tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl carbamate moiety linked to a piperidine ring and a phenyl group, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity involves exploring its effects on various cellular processes, its mechanism of action, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C16H24N2O2
- Molecular Weight: 288.38 g/mol
This compound's structural attributes, including the piperidine and phenyl groups, are pivotal in determining its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activities. The phenyl group enhances binding affinity and specificity toward these targets, which may lead to various pharmacological effects.
Enzymatic Interactions
Research indicates that this compound interacts with several enzymes and proteins involved in biochemical pathways. It has been shown to influence the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are significant in organic synthesis and medicinal chemistry.
Cellular Effects
The compound exhibits notable effects on cell signaling pathways, gene expression, and cellular metabolism. It has been utilized in the synthesis of functional cationic polymers and antimicrobial agents, demonstrating potential applications in cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzymatic Interaction | Affects synthesis of anilines and pyrroles | |
| Cellular Signaling | Modulates pathways influencing cell function | |
| Antimicrobial Action | Potential use in developing antimicrobial agents |
Neuropharmacological Applications
In a study examining the effects of similar piperidine derivatives on neurological functions, compounds showed significant activity in modulating dopamine levels in models of Parkinson's disease. The structural characteristics similar to those of this compound suggest that it may also exhibit neuroprotective properties through similar mechanisms .
Antimicrobial Studies
Another area of investigation focused on the antimicrobial properties of related compounds. Tert-butyl derivatives have demonstrated high selectivity over mammalian cells while exhibiting potent antimicrobial activity against various pathogens. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human cells .
Q & A
Q. How to optimize the synthesis of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For carbamate derivatives like this compound, key steps include:
- Reagent Ratios : Adjust molar equivalents of tert-butyl carbamate and the amine precursor to minimize side reactions (e.g., over-alkylation).
- Temperature Control : Maintain reaction temperatures between 0–25°C during coupling steps to prevent thermal degradation .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product. Monitor purity via HPLC or TLC .
- Catalyst Screening : Test bases like triethylamine or DMAP to enhance coupling efficiency.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : Use - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for ), piperidinyl protons (δ 1.5–3.0 ppm), and carbamate carbonyl (δ ~155 ppm in ) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+ ions).
- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm) and N-H vibrations (~3300 cm) .
- X-ray Crystallography : For absolute configuration determination, grow single crystals in slow-evaporation solvents (e.g., dichloromethane/hexane) .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer :
- Storage Environment : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
- Temperature : Maintain at –20°C for long-term stability, with short-term use at 2–8°C .
- Compatibility : Avoid contact with strong acids/bases or oxidizing agents, as carbamates are prone to cleavage under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in reactions (e.g., nucleophilic substitutions at the piperidine nitrogen). Software like Gaussian or ORCA can model electron density maps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using tools like COMSOL Multiphysics. For example, simulate solvation shells in polar aprotic solvents (DMF, DMSO) to optimize SN2 mechanisms .
- Docking Studies : If the compound is bioactive, use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors) .
Q. How to resolve contradictions between NMR and mass spectrometry data for derivatives of this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray for crystal structure).
- Isotopic Purity : Check for deuterated solvent interference in NMR or isotopic peaks in MS (e.g., / splitting in chlorinated analogs) .
- Dynamic Processes : Investigate tautomerism or conformational flexibility via variable-temperature NMR to detect exchange broadening .
- Sample Degradation : Re-run analyses under fresh preparation conditions to rule out hydrolysis or oxidation artifacts .
Q. What strategies enable catalytic asymmetric synthesis of enantiopure tert-butyl carbamate derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) for enantioselective alkylation or amidation .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze one enantiomer selectively, leaving the desired isomer intact.
- Chromatographic Separation : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) for preparative-scale enantiomer isolation .
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing experimental CD spectra with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
